

Application Note: High-Performance Liquid Chromatography for the Quantification of Carisoprodol

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Compound of Interest

Compound Name: *Beserol*

Cat. No.: *B1210889*

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Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. Accurate and reliable quantification of Carisoprodol in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy. This application note details a validated isocratic reverse-phase HPLC (RP-HPLC) method for the determination of Carisoprodol.

Principle

The method involves the separation of Carisoprodol from its potential impurities and degradation products on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and organic solvents, carries the sample through the column. Carisoprodol is retained on the column to a certain degree based on its physicochemical properties and the chromatographic conditions. Detection is achieved by monitoring the UV absorbance of the eluent at a specific wavelength, and the concentration of Carisoprodol is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocol

This protocol is based on a stability-indicating HPLC method for the estimation of Carisoprodol.
[\[1\]](#)

1. Apparatus and Chromatographic Conditions

- HPLC System: A system equipped with an isocratic pump, a UV-Vis detector, an autosampler, and a data acquisition system.
- Column: Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.
- Mobile Phase: A filtered and degassed mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).[\[1\]](#)
- Flow Rate: 0.7 mL/min.[\[1\]](#)
- Detection Wavelength: 240 nm.[\[1\]](#)
- Injection Volume: 10 µL.[\[1\]](#)
- Column Temperature: 27 ± 1 °C.[\[1\]](#)
- Run Time: Approximately 10 minutes.

2. Reagents and Materials

- Carisoprodol reference standard
- Potassium dihydrogen orthophosphate (analytical grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 0.45 µm membrane filters for solvent and sample filtration

3. Preparation of Solutions

- 10mM Potassium Dihydrogen Orthophosphate Buffer: Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.
- Mobile Phase: Mix the 10mM potassium dihydrogen orthophosphate buffer, methanol, and acetonitrile in a 60:20:20 (v/v/v) ratio. Filter through a 0.45 μ m membrane filter and degas by sonication for 15 minutes before use.[\[1\]](#)
- Diluent: A mixture of methanol and acetonitrile in a 50:50 (v/v) ratio.[\[1\]](#)
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Carisoprodol reference standard in 100 mL of diluent.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-30 μ g/mL).[\[1\]](#)

4. Sample Preparation (for Tablet Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Carisoprodol and transfer it to a volumetric flask.
- Add a suitable volume of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the diluent to a concentration within the calibration range.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 25 μ g/mL) six times. The system is deemed suitable if the relative standard deviation

(RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

6. Analysis Procedure

- Inject 10 µL of the blank (diluent), followed by the working standard solutions and the sample solutions into the HPLC system.
- Record the chromatograms and measure the peak areas for Carisoprodol.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of Carisoprodol in the sample solutions from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for Carisoprodol quantification.

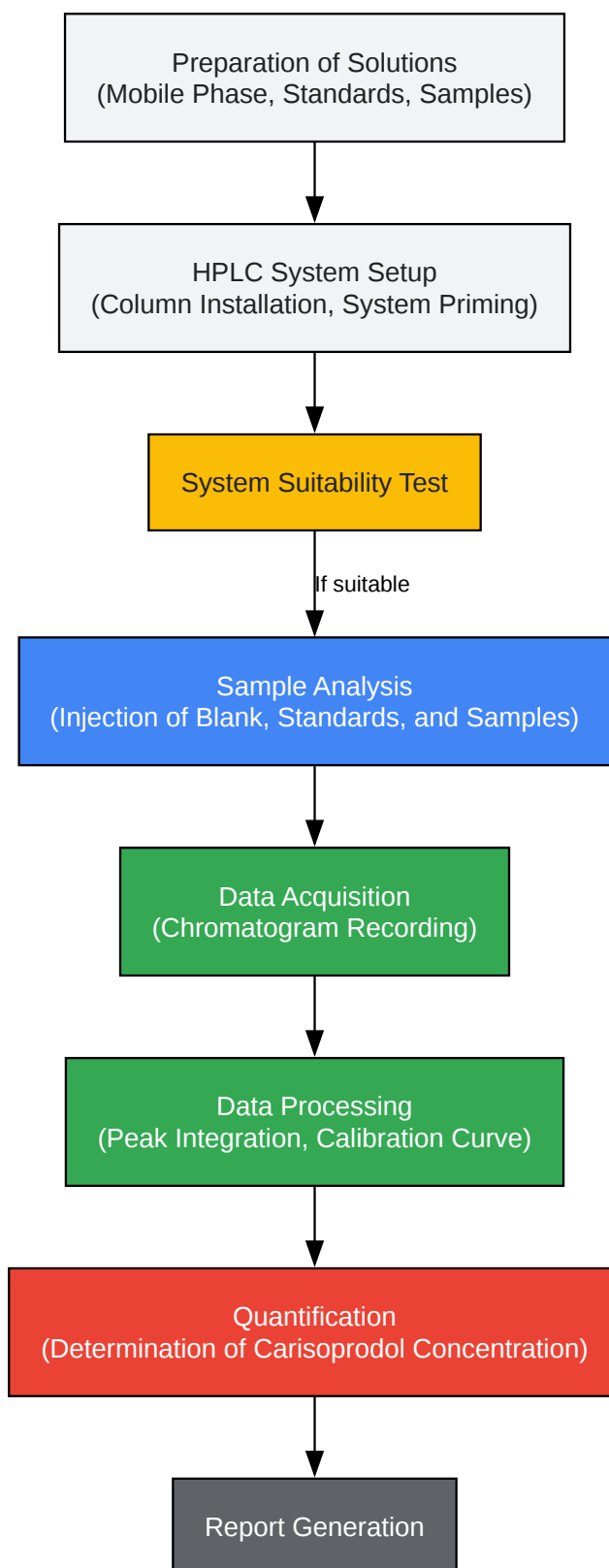
Table 1: Chromatographic Conditions and Performance

Parameter	Method 1[1]	Method 2[2]	Method 3[3]
Column	Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)	Genesis C18 (100 x 4.5 mm, 4 µm)	Waters Xterra RP18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase	10mM KH ₂ PO ₄ :Methanol:Acetonitrile (60:20:20)	Acetonitrile:1% TEA in water, pH 3.5 (35:65)	Hexane-1-Sulphonic acid in water, pH 2.5:Acetonitrile (50:50)
Flow Rate	0.7 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	240 nm	194 nm	240 nm
Retention Time	2.907 min	6.96 min	3.13 min

Table 2: Method Validation Parameters

Parameter	Method 1[1]	Method 2[2]	Method 3[3]
Linearity Range	1 - 30 µg/mL	5 - 500 µg/mL	Not Specified
Correlation Coefficient (r ²)	0.9995	0.9968	Not Specified
Limit of Detection (LOD)	0.092 µg/mL	0.41 µg/mL	0.05 µg/mL
Limit of Quantification (LOQ)	0.299 µg/mL	1.26 µg/mL	0.50 µg/mL
Accuracy (% Recovery)	Not Specified	100.65 ± 0.11%	Not Specified
Precision (%RSD)	Not Specified	0.43% (repeatability)	< 2.0%

Experimental Workflow Diagram



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Caption: Experimental workflow for Carisoprodol quantification by HPLC.

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